3-(Dimethylamino)pyrrolidine

Description

The exact mass of the compound 3-(Dimethylamino)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Dimethylamino)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

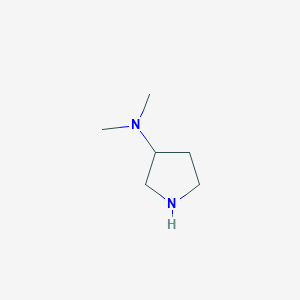

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAWMINJNRAQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374367 | |

| Record name | 3-(Dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69478-75-7 | |

| Record name | 3-(Dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)pyrrolidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)pyrrolidine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] This document delves into the core physicochemical properties, stereochemistry, synthetic methodologies, and key applications of 3-(Dimethylamino)pyrrolidine, with a focus on its role as a pharmaceutical intermediate and catalytic ligand. Experimental protocols for analysis and detailed safety information are included to provide a practical resource for laboratory professionals.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in modern drug discovery.[1] Its prevalence is attributed to several advantageous features:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the saturated ring allows for efficient exploration of pharmacophore space, a critical factor for achieving target specificity and potency.[3]

-

Stereochemical Richness: Substituted pyrrolidines, like the subject of this guide, possess chiral centers, enabling the fine-tuning of molecular geometry to optimize interactions with enantioselective biological targets such as proteins and enzymes.[1]

-

Physicochemical Modulation: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and influencing pharmacokinetic properties.

3-(Dimethylamino)pyrrolidine (N,N-dimethylpyrrolidin-3-amine) embodies these characteristics, incorporating a secondary amine within the ring and a tertiary amine as a substituent. This diamine structure imparts unique basic and coordinating properties, making it a highly valuable and reactive intermediate in the synthesis of complex molecules.[4][5]

Physicochemical and Basic Properties

The utility of 3-(Dimethylamino)pyrrolidine is fundamentally governed by its physical and chemical characteristics. Its dual basic centers are of particular importance in directing its reactivity.

Structural & Physical Data

Quantitative data for 3-(Dimethylamino)pyrrolidine is summarized below. It is a colorless to light yellow liquid with a characteristic amine odor, and it is classified as a flammable and corrosive substance.[4][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [4][6] |

| Molecular Weight | 114.19 g/mol | [4][6] |

| CAS Number | 69478-75-7 (Racemate) | [4][6] |

| 132958-72-6 ((R)-enantiomer) | ||

| 132883-44-4 ((S)-enantiomer) | [8] | |

| Appearance | Colorless to slightly yellow clear liquid | [4][9] |

| Boiling Point | 164 - 166 °C at 760 mmHg | [4] |

| Density | ~0.90 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.465 | |

| Flash Point | ~51.7 °C (125.1 °F) |

Basicity and pKa Analysis

3-(Dimethylamino)pyrrolidine possesses two basic nitrogen atoms: the secondary amine within the pyrrolidine ring and the tertiary dimethylamino group.

-

Pyrrolidine Nitrogen (N1): The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.3.[10] This high basicity is typical for a cyclic secondary amine.

-

Dimethylamino Nitrogen (N3): The pKa of the conjugate acid of a typical acyclic tertiary amine like trimethylamine is around 9.8.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(Dimethylamino)pyrrolidine [myskinrecipes.com]

- 6. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R)-(+)-3-(DIMETHYLAMINO)PYRROLIDINE | 132958-72-6 [amp.chemicalbook.com]

- 8. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [chemicalbook.com]

- 9. (3R)-3-(Dimethylamino)pyrrolidine | CymitQuimica [cymitquimica.com]

- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (R)-(+)-3-(Dimethylamino)pyrrolidine: Structure, Synthesis, and Applications in Asymmetric Catalysis

Abstract: (R)-(+)-3-(Dimethylamino)pyrrolidine is a pivotal chiral building block and ligand whose unique structural properties are instrumental in the fields of asymmetric synthesis and pharmaceutical development. This guide provides an in-depth analysis of its core structural features, physicochemical properties, and stereoselective synthesis. Furthermore, it explores its critical role as a bidentate chiral ligand in asymmetric catalysis, offering mechanistic insights and practical protocols for researchers and drug development professionals.

Core Structure and Physicochemical Properties

(R)-(+)-3-(Dimethylamino)pyrrolidine, identified by its CAS Number 132958-72-6, is a chiral diamine built upon a pyrrolidine scaffold.[1] The molecule's utility in stereoselective synthesis is a direct consequence of its defined three-dimensional structure.

1.1 Molecular Structure

The structure consists of a five-membered saturated pyrrolidine ring. The chirality originates from the stereocenter at the C3 position, which bears a dimethylamino group in the (R)-configuration. This specific spatial arrangement, coupled with the secondary amine inherent to the pyrrolidine ring, allows the molecule to function as an effective bidentate ligand. The "(+)" designation indicates its dextrorotatory nature, rotating plane-polarized light to the right.

1.2 Physicochemical Data

The compound's physical and chemical properties are essential for its application in synthesis, dictating reaction conditions and purification strategies. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(+)-3-(Dimethylamino)pyrrolidine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 132958-72-6 | [2] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 166 °C (at 760 mmHg) | |

| Density | 0.899 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4650 |

| Specific Optical Rotation ([α]20/D) | +14° (c = 1 in ethanol) | |

1.3 Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals corresponding to the different hydrogen atoms in the molecule. Key expected signals include a singlet for the six protons of the dimethylamino group (-N(CH₃)₂) and a series of multiplets for the seven protons on the pyrrolidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each of the six carbon atoms, with the chemical shifts indicating their electronic environment (e.g., carbons adjacent to nitrogen atoms will be shifted downfield).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), a molecular ion peak (M⁺) at m/z = 114 would be expected, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including N-H stretching for the secondary amine of the pyrrolidine ring and C-H stretching for the alkyl groups.

While specific spectra can vary slightly based on the solvent and instrument used, reference spectra are available from various chemical suppliers and databases for confirmation.[4]

Stereoselective Synthesis

The synthesis of enantiomerically pure (R)-(+)-3-(Dimethylamino)pyrrolidine is critical for its application in asymmetric catalysis. The most common strategies employ starting materials from the chiral pool, such as amino acids, to ensure the correct stereochemistry in the final product. A representative synthetic pathway starting from L-aspartic acid is outlined below.

Causality in Synthesis Design: The choice of L-aspartic acid as a starting material is strategic; its inherent chirality at the α-carbon is transferred through the synthetic sequence to establish the desired (R)-configuration at the C3 position of the final pyrrolidine ring. Each step is designed to proceed with high fidelity to preserve this stereochemical integrity.

Caption: A generalized workflow for the synthesis of (R)-(+)-3-(Dimethylamino)pyrrolidine.

2.1 Example Protocol: Reductive Amination (Eschweiler-Clarke Reaction)

This step is a self-validating system for converting the primary amine at the C3 position to the desired tertiary dimethylamino group. The use of formaldehyde and formic acid is a classic, high-yielding method that avoids over-alkylation.

Objective: To convert (R)-N-Boc-3-aminopyrrolidine to (R)-N-Boc-3-(dimethylamino)pyrrolidine.

Methodology:

-

To a stirred solution of (R)-N-Boc-3-aminopyrrolidine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 2.5 eq).

-

Add formic acid (98%, 3.0 eq) dropwise to the solution at 0 °C.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH > 9.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Validation: The success of the reaction is confirmed by ¹H NMR, observing the disappearance of the primary amine protons and the appearance of a singlet at ~2.2-2.3 ppm integrating to six protons, characteristic of the N(CH₃)₂ group.

Applications in Asymmetric Catalysis

The primary application of (R)-(+)-3-(Dimethylamino)pyrrolidine is as a chiral ligand in transition-metal-catalyzed asymmetric reactions.[5] The pyrrolidine scaffold is a privileged structure in organocatalysis and ligand design.[6][7]

3.1 Mechanism of Action: Bidentate Chelation

The efficacy of this molecule stems from its ability to act as a bidentate ligand. The secondary amine of the pyrrolidine ring and the tertiary amine of the dimethylamino group coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium), forming a stable five-membered chelate ring. This coordination creates a rigid and well-defined chiral environment around the metal. Substrates approaching the catalytic center are forced into a specific orientation, leading to the preferential formation of one enantiomer of the product.[8]

Caption: Chelation of a metal center by the ligand creates a chiral pocket.

3.2 Representative Application: Asymmetric Transfer Hydrogenation

(R)-(+)-3-(Dimethylamino)pyrrolidine, in combination with a metal precursor like [RuCl₂(p-cymene)]₂, forms a highly effective catalyst for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols.

-

Reaction: Prochiral Ketone + Hydrogen Donor → Chiral Alcohol

-

Catalyst System: [RuCl₂(p-cymene)]₂ + (R)-(+)-3-(Dimethylamino)pyrrolidine

-

Hydrogen Donor: Typically isopropanol or a formic acid/triethylamine mixture.

-

Significance: This reaction is fundamental in the synthesis of chiral intermediates for pharmaceuticals. The catalyst system often provides high yields and excellent enantiomeric excess (ee), demonstrating the powerful stereochemical control exerted by the ligand.

Safety and Handling

Proper handling is essential due to the compound's hazardous properties.

-

Hazard Statements: Classified as a flammable liquid and vapor (H226). It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).

-

Precautionary Statements: Users should keep the compound away from heat and ignition sources (P210), use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and eye protection (P280).[9] In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed (P403 + P233).[9] It should be stored under an inert atmosphere to prevent degradation.

Conclusion

(R)-(+)-3-(Dimethylamino)pyrrolidine is more than a simple chiral molecule; it is a sophisticated tool for asymmetric synthesis. Its well-defined stereochemistry, combined with its capacity for bidentate chelation, makes it an invaluable ligand for creating chiral environments in metal-catalyzed reactions. A thorough understanding of its structure, synthesis, and reactivity allows researchers and drug development professionals to leverage its capabilities to construct complex, enantiomerically pure molecules with high efficiency and precision.

References

-

PubChem. 3-(Dimethylamino)pyrrolidine Compound Summary.[Link]

-

National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]

-

National Institutes of Health (NIH). Pyrrolidine synthesis via ring contraction of pyridines.[Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.[Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis.[Link]

-

Amerigo Scientific. (R)-(+)-3-(Dimethylamino)pyrrolidine (95%).[Link]

-

National Institutes of Health (NIH). Pentoxanone Compound Summary.[Link]

-

MDPI. Review of "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update".[Link]

-

National Institutes of Health (NIH). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.[Link]

-

ResearchGate. Scope of the reaction in the asymmetric synthesis of pyrrolidine...[Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.[Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]

-

National Institutes of Health (NIH). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.[Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.[Link]

-

PubMed. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH.[Link]

-

PubMed. Physicochemical descriptors in property-based drug design.[Link]

-

PubMed. Physicochemical properties of FK-506, a novel immunosuppressant isolated from Streptomyces tsukubaensis.[Link]

-

Beilstein Journals. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives.[Link]

-

ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF.[Link]

Sources

- 1. (R)-(+)-3-(Dimethylamino)pyrrolidine (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 3. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(DIMETHYLAMINO)PYRROLIDINE(69478-75-7) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to (S)-(-)-3-(Dimethylamino)pyrrolidine: A Chiral Building Block in Modern Synthesis

CAS Number: 132883-44-4

This guide provides a comprehensive technical overview of (S)-(-)-3-(Dimethylamino)pyrrolidine, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and asymmetric catalysis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific literature, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the presented information.

Introduction: The Significance of a Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. (S)-(-)-3-(Dimethylamino)pyrrolidine, as a chiral derivative, offers a stereochemically defined building block essential for the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. Its utility extends to the realm of asymmetric catalysis, where it can serve as a chiral ligand or organocatalyst.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of (S)-(-)-3-(Dimethylamino)pyrrolidine is fundamental for its application in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of (S)-(-)-3-(Dimethylamino)pyrrolidine are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 132883-44-4 | [2][3] |

| Molecular Formula | C₆H₁₄N₂ | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 160 °C/760 mmHg (lit.) | [2] |

| Density | 0.899 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.4650 (lit.) | [2] |

| Optical Activity ([α]/D) | -14 ± 2°, c = 1 in ethanol | [2] |

Spectroscopic Data for Structural Elucidation

Infrared (IR) Spectroscopy: The IR spectrum of a pyrrolidine derivative will exhibit characteristic peaks. Key absorptions include:

-

N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ (if the secondary amine is not fully substituted). For this tertiary amine, this peak will be absent.

-

C-H stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.

-

C-N stretch: Typically found in the 1020-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex pattern of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the pyrrolidine ring protons. The N-methyl protons would appear as a singlet, likely around 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the four distinct carbons of the pyrrolidine ring and the two carbons of the dimethylamino group. The carbon atoms attached to the nitrogen atoms will be shifted downfield. In a typical deuterated chloroform (CDCl₃) solvent, the pyrrolidine ring carbons would appear in the range of 25-60 ppm, while the N-methyl carbons would be in the 40-50 ppm region.[5][6]

Stereoselective Synthesis: A Methodological Approach

The following proposed synthesis is based on the well-established methodologies for the preparation of chiral 3-aminopyrrolidine derivatives, such as the work by Lall et al. on the synthesis of a key intermediate for a fluoroquinolone antibiotic. This approach ensures high stereochemical fidelity.

Proposed Synthetic Workflow

A plausible and efficient synthesis of (S)-(-)-3-(Dimethylamino)pyrrolidine can be envisioned starting from a commercially available chiral precursor, such as a protected (S)-3-hydroxypyrrolidine. The overall transformation involves the conversion of the hydroxyl group into a dimethylamino group with retention or inversion of stereochemistry, depending on the chosen pathway. A common strategy that proceeds with inversion of configuration is outlined below.

Caption: Proposed synthetic workflow for a 3-(dimethylamino)pyrrolidine derivative.

Detailed Experimental Protocol (Adapted)

This protocol is a representative example adapted from established procedures for the synthesis of similar compounds and should be optimized for the specific synthesis of (S)-(-)-3-(Dimethylamino)pyrrolidine.

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-Boc-3-(mesyloxy)pyrrolidine, which can often be used in the next step without further purification.

Causality: The hydroxyl group is a poor leaving group. Activation by converting it to a mesylate or tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the desired nucleophile.

Step 2: Nucleophilic Substitution with Dimethylamine

-

Dissolve the crude (R)-N-Boc-3-(mesyloxy)pyrrolidine in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a solution of dimethylamine (e.g., 2.0 M in THF or an excess of aqueous dimethylamine) (2-3 eq).

-

Heat the reaction mixture (e.g., to 50-70 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-3-(dimethylamino)pyrrolidine.

Causality: This is an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the chiral center. The use of a polar aprotic solvent facilitates the Sₙ2 mechanism. Heating is often necessary to drive the reaction to completion.

Step 3: Deprotection of the Boc Group

-

Dissolve the purified (S)-N-Boc-3-(dimethylamino)pyrrolidine in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent to yield the free amine, (S)-(-)-3-(Dimethylamino)pyrrolidine. Alternatively, the salt can be used directly in subsequent reactions.

Causality: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that is stable under many reaction conditions but can be easily removed under acidic conditions.

Applications in Drug Development and Asymmetric Catalysis

(S)-(-)-3-(Dimethylamino)pyrrolidine is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its chiral nature and the presence of the dimethylamino group make it a useful component in the construction of biologically active compounds and as a ligand or organocatalyst in asymmetric synthesis.

Role in the Synthesis of Bioactive Molecules

The pyrrolidine scaffold is a key component of many drugs. For instance, derivatives of 3-aminopyrrolidine are integral to the structure of certain antibiotics and other therapeutic agents. The (S)-enantiomer of 3-(dimethylamino)pyrrolidine can be incorporated into drug candidates to optimize their binding to target proteins and enhance their pharmacological profiles.

Utility in Asymmetric Organocatalysis

Chiral pyrrolidine derivatives are among the most successful organocatalysts, particularly in enamine and iminium ion catalysis.[9] These catalysts are used to promote a variety of stereoselective carbon-carbon bond-forming reactions, such as aldol and Michael additions.[10][11][12]

(S)-(-)-3-(Dimethylamino)pyrrolidine and its derivatives can act as organocatalysts in reactions like the asymmetric Michael addition. The general mechanism involves the formation of a chiral enamine intermediate between the pyrrolidine catalyst and a carbonyl compound (e.g., an aldehyde or ketone). This enamine then reacts with a Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(-)-3-(Dimethylamino)pyrrolidine 97 132883-44-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 7. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. experts.arizona.edu [experts.arizona.edu]

An In-depth Technical Guide to N,N-dimethylpyrrolidin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpyrrolidin-3-amine is a versatile cyclic tertiary amine that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a chiral center and a tertiary amine, make it a valuable component in the development of active pharmaceutical ingredients (APIs), enhancing properties such as solubility and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of N,N-dimethylpyrrolidin-3-amine, detailed spectroscopic data for its identification and characterization, insights into its chemical reactivity, established synthetic protocols, and a review of its applications, particularly in the realm of drug discovery. Furthermore, this document outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical Properties

N,N-dimethylpyrrolidin-3-amine is typically a colorless to light-yellow liquid with a characteristic amine-like odor.[2] It is a flammable liquid and should be handled with appropriate safety precautions. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 69478-75-7 (racemate) | |

| 132883-44-4 ((S)-enantiomer) | [3] | |

| 132958-72-6 ((R)-enantiomer) | ||

| Appearance | Colorless to light-yellow liquid | [2] |

| Boiling Point | 160-165 °C at 760 mmHg | [2] |

| Density | Approx. 0.899 - 0.93 g/cm³ | [2] |

| Flash Point | Approx. 54.5 °C | |

| Solubility | Moderately soluble in water. Soluble in common organic solvents like ethanol and acetone. | [2][4] |

| Storage Temperature | 2-8°C, protected from light. |

Spectroscopic and Analytical Characterization

Accurate characterization of N,N-dimethylpyrrolidin-3-amine is crucial for its use in synthesis and research. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N,N-dimethylpyrrolidin-3-amine will exhibit characteristic signals for the protons on the pyrrolidine ring and the N-methyl groups. The chemical shifts are influenced by the neighboring nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the pyrrolidine ring and the N-methyl groups. The chemical shifts provide valuable information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of N,N-dimethylpyrrolidin-3-amine will lack the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[5] Key expected absorptions include:

-

C-H stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring and methyl groups are expected in the 2800-3000 cm⁻¹ range.

-

C-N stretching: The C-N stretching of the tertiary amine is expected to appear in the 1000-1250 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Electron impact mass spectrometry of N,N-dimethylpyrrolidin-3-amine is expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] This would lead to the formation of a stable iminium cation.

Chemical Reactivity and Synthesis

The chemical behavior of N,N-dimethylpyrrolidin-3-amine is primarily dictated by the nucleophilic and basic nature of its two nitrogen atoms. The lone pair of electrons on the tertiary amine and the secondary amine within the pyrrolidine ring allows it to participate in a variety of chemical transformations.

Synthesis of N,N-dimethylpyrrolidin-3-amine

A common and efficient method for the synthesis of N,N-dimethylpyrrolidin-3-amine is through the reductive amination of a suitable carbonyl compound.

This protocol outlines a general procedure for the synthesis of N,N-dimethylpyrrolidin-3-amine.

-

Step 1: Imine Formation. In a reaction vessel, the ketone or aldehyde precursor is dissolved in an appropriate solvent. An amine is then added, and the mixture is stirred to form an iminium intermediate.

-

Step 2: Reduction. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the reaction mixture. These reagents are known to be effective for the selective reduction of imines.

-

Step 3: Work-up and Purification. Following the completion of the reaction, the mixture is worked up to remove any unreacted reagents and byproducts. Purification of the final product is typically achieved through distillation or chromatography.

Caption: Conceptual pathway from a pyrrolidine precursor to Varenicline.

Safety and Handling

N,N-dimethylpyrrolidin-3-amine is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage. [2]Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [2][9]* Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. [9][10]* Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids. [9]Keep containers tightly closed.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. [9][10]All waste materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

N,N-dimethylpyrrolidin-3-amine is a chemical compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its utility as a synthetic building block, underscore its importance in the development of novel molecules with potential therapeutic applications. A thorough understanding of its characteristics, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

-

Bouling Chemical Co., Limited. (n.d.). N,N-Dimethyl-3-Aminopyrrolidine: Properties, Uses, Safety Data & Supplier Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. (n.d.). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

MySkinRecipes. (n.d.). N,N'-Dimethyl-3-aminopyrrolidine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

New Drug Approvals. (2016, July 28). Varenicline (Chantix™) バレニクリン酒石酸塩. Retrieved from [Link]

-

DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.... Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

- Google Patents. (n.d.). US20100105952A1 - Process for the synthesis of dmapa.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 3a. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

- Google Patents. (n.d.). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

-

PMC - PubMed Central. (n.d.). A transaminase-mediated aldol reaction and applications in cascades to styryl pyridines. Retrieved from [Link]

- Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

-

PMC - PubMed Central. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Lithium Pyrrolidone Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate. Retrieved from [Link]

-

European Patent Office. (2023, March 10). TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF - EP 4241775 A1. Retrieved from [Link]

- Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Studocu. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm .... Retrieved from [Link]

-

PubChem. (n.d.). N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemical.kao.com [chemical.kao.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Dimethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-(dimethylamino)pyrrolidine (CAS RN: 69168-24-3), a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but also to impart a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Spectroscopic Characterization

3-(Dimethylamino)pyrrolidine, with the molecular formula C₆H₁₄N₂, is a chiral diamine whose derivatives are integral to the development of various pharmaceuticals, including potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes, and as ligands in asymmetric synthesis. The precise structural elucidation of this molecule and its analogues is paramount for understanding their biological activity and reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure. This guide will delve into the characteristic spectral features of 3-(dimethylamino)pyrrolidine, offering a foundational reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of 3-(dimethylamino)pyrrolidine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in a high-field NMR spectrometer (e.g., 400 MHz). The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Data Interpretation and Causality:

The ¹H NMR spectrum of 3-(dimethylamino)pyrrolidine is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the dimethylamino group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.2 - 2.4 | Singlet | 6H |

| Pyrrolidine Ring Protons (CH, CH₂) | ~1.5 - 3.2 | Multiplets | 7H |

| NH | ~1.5 - 2.5 (variable) | Broad Singlet | 1H |

Note: The exact chemical shifts and multiplicities of the pyrrolidine ring protons can be complex due to overlapping signals and second-order coupling effects. 2D NMR techniques such as COSY and HSQC would be required for unambiguous assignment.

Visualization of the Molecular Structure:

Caption: Molecular structure of 3-(dimethylamino)pyrrolidine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired, typically at a frequency of 100 MHz for a 400 MHz spectrometer. This decouples the protons from the carbon atoms, resulting in a spectrum of singlets for each unique carbon.

Data Interpretation and Causality:

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the hybridization and the electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like nitrogen will be deshielded and appear at a higher chemical shift (downfield).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~40 - 45 |

| Pyrrolidine C-2 | ~50 - 55 |

| Pyrrolidine C-5 | ~45 - 50 |

| Pyrrolidine C-3 | ~60 - 65 |

| Pyrrolidine C-4 | ~30 - 35 |

Note: These are estimated chemical shifts based on related structures. The actual values can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Spectroscopy

A drop of neat liquid 3-(dimethylamino)pyrrolidine is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used. The sample is then analyzed using a Fourier Transform Infrared (FTIR) spectrometer.

Data Interpretation and Causality:

The IR spectrum of 3-(dimethylamino)pyrrolidine will be characterized by absorptions corresponding to N-H, C-H, and C-N bond vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality |

| N-H Stretch | 3300 - 3500 | Medium, Broad | Vibration of the secondary amine N-H bond. Broadening is due to hydrogen bonding.[1] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl groups. |

| N-H Bend | 1590 - 1650 | Medium | Bending vibration of the secondary amine N-H bond. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibrations of the C-N bonds in the pyrrolidine ring and the dimethylamino group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their m/z ratio and detected.

Data Interpretation and Causality:

The mass spectrum of 3-(dimethylamino)pyrrolidine will show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as several fragment ion peaks resulting from the cleavage of specific bonds. The fragmentation pattern is a unique characteristic of the molecule. The molecular weight of C₆H₁₄N₂ is 114.19 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z = 114

-

[M-1]⁺: m/z = 113, due to the loss of a hydrogen atom.

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For 3-(dimethylamino)pyrrolidine, cleavage of the bond between C3 and C4 or C2 and C3 could occur. A prominent peak is expected at m/z 71 , resulting from the loss of the dimethylamino group. Another significant fragment would be at m/z 84 , corresponding to the loss of a methyl group from the dimethylamino moiety followed by rearrangement. A base peak at m/z 58 is also highly probable, representing the [CH₂=N(CH₃)₂]⁺ ion formed through cleavage of the pyrrolidine ring.

Visualization of Key Fragmentation Pathway:

Caption: Proposed key fragmentation pathways for 3-(dimethylamino)pyrrolidine in EI-MS.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-(dimethylamino)pyrrolidine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (N-H and C-N), and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This integrated spectroscopic data is crucial for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and materials science. The data and interpretations presented in this guide serve as a reliable reference for scientists working with this important chemical entity.

References

-

PubChem. 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Pyrrolidine. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

Sources

A Journey Through Structure and Synthesis: The Discovery and History of Pyrrolidine Alkaloids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine alkaloids, a diverse and ubiquitous class of nitrogen-containing secondary metabolites, have captivated chemists and pharmacologists for over a century. From their initial discovery as simple, pungent oils in coca leaves to the elucidation of complex, often toxic, bicyclic structures, their history is a compelling narrative of scientific advancement. This guide traces the chronological discovery, structural elucidation, and evolving understanding of the biosynthesis and synthesis of these fascinating molecules. We will explore the pioneering work that defined the field, the technological leaps that unraveled their complex chemistry, and the ongoing research that continues to reveal their pharmacological potential and toxicological significance, offering a comprehensive resource for professionals in drug development and natural product chemistry.

The Dawn of Discovery: Simple Pyrrolidine Alkaloids

The story of pyrrolidine alkaloids begins not with a systematic search, but as a footnote to the study of more famous natural products. In the late 19th century, chemists were intensely focused on the constituents of the coca plant (Erythroxylum coca), the source of cocaine. It was during this period that the fundamental pyrrolidine scaffold was first identified in nature.

Hygrine and Cuscohygrine: The Coca Companions

In 1889, the German chemist Carl Liebermann, while investigating the companion alkaloids to cocaine in coca leaves, isolated two novel, non-ester alkaloids.[1][2][3] One he named hygrine , a thick, yellow oil with a pungent odor.[1][4] The other, a related and more complex molecule, was named cuscohygrine , after the Cusco region of Peru where the leaves were sourced.[2][3]

Early structural elucidation was a formidable challenge, relying on classical chemical degradation techniques. Oxidation of hygrine with chromic acid yielded hygrinic acid.[4][5] Subsequent dry distillation of hygrinic acid produced N-methylpyrrolidine, confirming the core heterocyclic structure.[4] This painstaking work eventually established hygrine as 1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one.[1][6] Cuscohygrine was later identified as a more complex structure containing two N-methylpyrrolidine rings linked by a central propanone unit.[2][7] These initial discoveries were foundational, establishing the existence of the simple pyrrolidine ring system in natural products.[8]

Stachydrine: A Widespread Betaine

The family of simple pyrrolidine alkaloids expanded with the discovery of stachydrine . First isolated in 1918 by Steenbock, this compound, also known as proline betaine, is a quaternary ammonium alkaloid.[9][10] Unlike the coca alkaloids, stachydrine is widely distributed in the plant kingdom, found in species as diverse as motherwort (Leonurus japonicus), citrus fruits, and alfalfa.[9][11] Its discovery highlighted that the pyrrolidine motif was not restricted to exotic plants but was a common building block in plant biochemistry. Stachydrine is recognized for its various pharmacological effects and is a key component in traditional Chinese medicine.[9][12]

A Structural Leap: The Emergence of Pyrrolizidine Alkaloids (PAs)

While the simple pyrrolidines were being characterized, a more complex, bicyclic variant was emerging, initially through its toxic effects rather than its chemical structure. The pyrrolizidine alkaloids (PAs), characterized by two fused five-membered rings sharing a nitrogen atom at the bridgehead, represent a massive and structurally diverse subgroup.[13][14]

The history of PAs is deeply intertwined with veterinary toxicology. In the early to mid-20th century, widespread cases of livestock poisoning were linked to the consumption of plants from genera such as Senecio (ragworts) and Crotalaria.[14] This spurred intense investigation into the toxic principles of these plants, leading to the isolation of the first PAs. These compounds were recognized as potent hepatotoxins, capable of causing severe liver damage.[14][15]

The structural elucidation of PAs was a significant synthetic and analytical challenge. Early X-ray crystallography studies, which often required the preparation of heavy atom salts (e.g., bromides or iodides), were instrumental in definitively confirming the unique bicyclic "necine base" core esterified with one or more "necic acids."[16] This discovery dramatically expanded the known structural diversity of alkaloids derived from a pyrrolidine precursor.[13][17]

Key Milestones in Pyrrolidine Alkaloid Discovery

| Year | Alkaloid/Class | Key Discovery/Milestone | Pioneering Scientist(s) | Source Plant(s) |

| 1889 | Hygrine & Cuscohygrine | First isolation of simple pyrrolidine alkaloids.[1][2] | Carl Liebermann | Erythroxylum coca[1][2] |

| 1918 | Stachydrine | Isolation of a widespread pyrrolidine betaine.[9][10] | Steenbock | Stachys spp., Leonurus japonicus[9][11] |

| Early-Mid 20th C. | Pyrrolizidine Alkaloids (PAs) | Recognition of PA-induced hepatotoxicity in livestock.[14] | Veterinary Toxicologists | Senecio, Crotalaria, Heliotropium spp.[14][15] |

| Mid 20th C. | PA Structure | Elucidation of the bicyclic necine base structure via chemical degradation and X-ray crystallography.[16] | Multiple Researchers | Various |

| Late 20th C. | PA Biosynthesis | Identification of homospermidine synthase as the first committed enzyme in the biosynthetic pathway.[13][18] | Multiple Researchers | N/A |

| Late 1980s | Alexine & Australine | Discovery of polyhydroxylated PAs with glycosidase inhibitory activity, shifting the view of PAs from purely toxic to potentially therapeutic.[19] | Fleet, Nash, et al. | Alexia leiopetala, Castanospermum australe[19] |

Unraveling Nature's Blueprint: The Biosynthetic Pathway

A central question for chemists was how plants construct these varied structures. The journey to understand the biosynthesis of pyrrolidine alkaloids is a classic example of using isotopic labeling and enzymatic studies to map metabolic pathways.

Feeding experiments with ¹⁴C-labeled precursors in plants like Crotalaria spectabilis and Senecio isatideus were crucial.[13] These studies demonstrated that the amino acid ornithine was the primary precursor for the necine base of PAs.[13] Ornithine is converted to putrescine, which then combines with another molecule of putrescine (via spermidine) to form homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , the first committed and rate-limiting step in PA biosynthesis.[13][18]

The discovery of HSS was a landmark, as it provided a specific enzymatic target for studying the regulation of PA production.[18] Subsequent steps involve the oxidative deamination of homospermidine and a series of cyclization and reduction reactions, likely involving a Mannich-type reaction, to form the characteristic pyrrolizidine ring system.[13]

The Chemist's Touch: Milestones in Total Synthesis

The total synthesis of pyrrolidine alkaloids has been a fertile ground for developing new synthetic methodologies. The ability to construct these molecules in the laboratory is critical for confirming their structure, studying their biological activity, and creating analogues with improved therapeutic properties.

Early syntheses, such as those for hygrine, relied on classical condensation reactions.[4] The synthesis of the more complex pyrrolizidine and related indolizidine alkaloids, however, required more sophisticated strategies. Proline, a naturally occurring pyrrolidine derivative, has proven to be an invaluable chiral starting material for the asymmetric synthesis of a wide range of these alkaloids.[20]

Modern synthetic strategies often employ powerful reactions such as diastereoselective dihydroxylation, ring-closing metathesis, and various cyclization cascades to construct the bicyclic core with precise stereochemical control.[21][22][23] These advances have made it possible to synthesize not only the natural products themselves but also a vast library of stereoisomers and derivatives for structure-activity relationship (SAR) studies.[22]

A Double-Edged Sword: From Potent Toxins to Pharmacological Probes

The biological activities of pyrrolidine alkaloids are as diverse as their structures, spanning a spectrum from severe toxicity to promising therapeutic effects.[24][25]

The Toxicity of Pyrrolizidine Alkaloids

The toxicity of many PAs, particularly those with an unsaturated necine base, is well-documented.[14][15][17] Upon ingestion, these PAs are metabolized in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters.[18] These electrophilic metabolites can readily form adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[13][15] This mechanism underlies the danger of consuming PA-contaminated herbal remedies, honey, or grains.[14]

Therapeutic Promise

Despite the notoriety of toxic PAs, the broader class of pyrrolidine alkaloids contains many compounds with significant therapeutic potential.[26][27] A pivotal moment in the history of these compounds was the discovery in the late 1980s of polyhydroxylated PAs like alexine and australine .[19] These alkaloids were found to be potent inhibitors of glycosidase enzymes, which are involved in a wide range of biological processes, including viral infection and cancer metastasis.[19] This discovery opened a new chapter in PA research, shifting the focus from solely toxicology to drug discovery.

Today, the pyrrolidine scaffold is a key structural motif in many approved drugs, including antivirals and anticancer agents.[21] The diverse biological activities reported for this class include anti-inflammatory, antimicrobial, anticancer, and neuropharmacological effects, making them a continuing source of inspiration for drug development professionals.[24][26]

Methodologies in Pyrrolidine Alkaloid Research

The study of pyrrolidine alkaloids relies on a robust set of analytical and synthetic techniques. The general workflow for discovering and characterizing these compounds from a natural source has been refined over decades.

Protocol: General Extraction and Isolation of Pyrrolizidine Alkaloids

This protocol is a generalized example and must be adapted based on the specific plant material and target alkaloids.

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots or whole plant) at room temperature and grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.[28]

-

Acid-Base Partitioning:

-

Suspend the crude extract in 2% sulfuric acid and filter to remove non-alkaloidal material.

-

Wash the acidic aqueous solution with dichloromethane to remove neutral and weakly basic compounds.

-

Make the aqueous solution alkaline (pH 9-10) by adding concentrated ammonium hydroxide.

-

Extract the liberated free alkaloids with dichloromethane or a chloroform-methanol mixture.

-

Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.[28]

-

-

Purification by Chromatography:

-

Perform preliminary separation and analysis of the crude alkaloid fraction using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate. Visualize spots using Dragendorff's reagent (for alkaloids) or Ehrlich's reagent (for PAs).[29]

-

Subject the crude alkaloid fraction to column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect fractions and monitor by TLC to pool those containing the compounds of interest.

-

-

Final Purification: Further purify the isolated compounds using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure alkaloids for structural analysis.[28][30]

-

Structural Characterization: Elucidate the structure of the pure compounds using standard spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).[31][32]

Conclusion and Future Outlook

The history of pyrrolidine alkaloids is a microcosm of the evolution of natural product chemistry. From the serendipitous discovery of simple structures in the 19th century to the targeted synthesis and biological evaluation of complex polycyclic systems today, this class of compounds has continually provided new challenges and opportunities. The initial focus on their toxicity has broadened to a nuanced appreciation of their vast pharmacological potential. For researchers in drug development, pyrrolidine alkaloids remain a validated structural motif and a rich source of inspiration for designing novel therapeutics to address a wide range of human diseases.[25] Future research will undoubtedly focus on harnessing synthetic biology to produce valuable alkaloids in microbial systems, further exploring their diverse mechanisms of action, and developing new synthetic analogues with enhanced efficacy and safety profiles.

References

A comprehensive, numbered list of all sources cited in this guide.

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]

-

Pandey, G., & Dhavale, D. D. (2009). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. [Link]

-

Imbrone, M. A., & Al-Aboudi, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Wikipedia. (2023). Pyrrolizidine alkaloid. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Semantic Scholar. [Link]

-

Mohammadi, Z., & Vessally, E. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Journal of the Iranian Chemical Society. [Link]

-

Wikipedia. (2023). Hygrine. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Semantic Scholar. [Link]

-

Ober, D., & Kaltenegger, E. (2009). Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. Semantic Scholar. [Link]

-

Wikipedia. (2023). Cuscohygrine. [Link]

-

Pearson, W. H., & Jacobs, W. A. (2008). Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. Organic Letters. [Link]

-

Grokipedia. (2026). Cuscohygrine. [Link]

-

He, Z., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Plant Science. [Link]

-

He, Z., et al. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. PMC - PubMed Central. [Link]

-

ResearchGate. (2023). Pyrrolidine alkaloids and their promises in pharmacotherapy. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC - NIH. [Link]

-

Liu, F., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Toxins. [Link]

-

Taylor & Francis. (2022). Cuscohygrine – Knowledge and References. [Link]

-

Stegemann, T. S., et al. (2017). Identification of a Second Site of Pyrrolizidine Alkaloid Biosynthesis in Comfrey to Boost Plant Defense in Floral Stage. Plant Physiology. [Link]

-

Remarchuk, M. C., & Murphy, P. V. (2012). The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis. Current Topics in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Hygrine. PubChem Compound Database. [Link]

-

Wikipedia. (2023). Stachydrine. [Link]

-

Centurion University. (n.d.). Structure Elucidation and Synthesis of Hygrine. CUTM Courseware. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

-

Ajebli, M., Khan, H., & Eddouks, M. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Pharmaceutical Analysis. [Link]

-

ResearchGate. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. [Link]

-

YouTube. (2021). Structure elucidation and synthesis of Hygrine. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. OUCI. [Link]

-

Al-Snafi, A. E. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

-

ResearchGate. (2014). (PDF) Pyrrolizidine Alkaloids - Structure and Toxicity. [Link]

-

ResearchGate. (n.d.). Structure of hygrine and cuscohygrine. [Link]

-

Jayawickreme, K., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Molecules. [Link]

-

FooDB. (2010). Showing Compound Cuscohygrine (FDB002126). [Link]

-

Wikipedia. (2023). Pyrrolidine alkaloids. [Link]

-

Al-Marzoki, A. H., et al. (2016). Extraction, isolation and characterization of Pyrrolizidine Alkaloids present in Senecio vulgaris Linn grown in Iraq. Journal of Pharmacognosy and Phytochemistry. [Link]

-

ResearchGate. (n.d.). Chemical structure of the pyrrolidine alkaloid isolated from the ethanol extract of O. japonica root barks. [Link]

-

Suri, O. P., et al. (1982). Pyrrolizidine alkaloids from Cynoglossum furcatum. Phytochemistry. [Link]

-

Bio-protocol. (2017). Alkaloid -Other compound -Biochemistry. [Link]

-

Dhavale, D. D., & Dhavale, N. D. (2010). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. The Journal of Organic Chemistry. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

-

Sukweenadhi, J., et al. (2012). Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. Journal of Applied Pharmaceutical Science. [Link]

-

Loureiro, S., et al. (2021). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods. [Link]

-

El-Shazly, A., & Wink, M. (2004). Qualitative Determination of the Pyrrolizidine Alkaloids in Different Traditional Medicinal Plants. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

- 1. Hygrine - Wikipedia [en.wikipedia.org]

- 2. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine alkaloids - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 10. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stachydrine - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]

- 19. The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 26. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. phytojournal.com [phytojournal.com]

- 29. iosrjournals.org [iosrjournals.org]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. japsonline.com [japsonline.com]

Chiral Pyrrolidine-Based Organocatalysts: A Technical Guide to Asymmetric Synthesis

Abstract

The ascent of asymmetric organocatalysis marks a paradigm shift in synthetic chemistry, offering a robust and environmentally benign alternative to traditional metal-based catalysts.[1][2] Central to this revolution are chiral pyrrolidine-based catalysts, which have proven remarkably effective in constructing complex chiral molecules with high stereochemical control. This guide provides an in-depth exploration of the core principles, mechanistic intricacies, and practical applications of these powerful catalysts. We will dissect the foundational role of L-proline, explore the evolution of highly engineered derivatives like the MacMillan and Hayashi-Jørgensen catalysts, and provide detailed protocols for key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this transformative technology.

Introduction: The Dawn of a New Catalytic Era

For decades, the synthesis of enantiomerically pure compounds—a critical task in drug development—was dominated by chiral metal complexes and enzymes.[3] The landscape began to change dramatically in the early 2000s with the rediscovery and explosive development of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions.[1][4]

The seminal moment for pyrrolidine-based catalysis was the disclosure that the simple amino acid L-proline could catalyze asymmetric intermolecular aldol reactions, a discovery credited to the independent work of scientists like Benjamin List and Carlos F. Barbas III.[5][6] This built upon earlier, less appreciated work on intramolecular reactions from the 1970s, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction.[6][7] These findings revealed that a naturally occurring, inexpensive, and non-toxic molecule could mimic the function of complex aldolase enzymes, which operate via a similar enamine-based mechanism.[3][7]

The advantages of organocatalysis are significant. Many organocatalysts are robust, stable to air and moisture, readily available, and less toxic than their heavy metal counterparts, aligning with the principles of green chemistry.[4][8] This operational simplicity has democratized the field of asymmetric synthesis, making it more accessible and sustainable.[8]

Core Principles & Mechanistic Insights

The remarkable efficacy of pyrrolidine-based catalysts stems from their unique ability to activate carbonyl compounds through two primary, transient activation modes: enamine and iminium ion catalysis.

The Pyrrolidine Scaffold: A Privileged Structure

The five-membered ring of the pyrrolidine moiety is not arbitrary; its conformational rigidity is key to creating a well-defined chiral environment around the reactive center. This steric framework effectively shields one face of the reactive intermediate, directing the approach of the electrophile or nucleophile and thus ensuring high enantioselectivity.

The Dual Catalytic Cycles: Enamine and Iminium Activation

Chiral secondary amines, the core functional group of these catalysts, react reversibly with carbonyl compounds to initiate catalysis.

-

Enamine Catalysis (HOMO-Raising): When a catalyst reacts with a ketone or an aldehyde, it forms a chiral enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile that can readily attack electrophiles (e.g., aldehydes in an aldol reaction).

-

Iminium Ion Catalysis (LUMO-Lowering): When the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack (e.g., in Michael or Diels-Alder reactions).[9]

These two cycles often work in concert, enabling a vast array of asymmetric transformations.

Key Catalyst Archetypes

While L-proline laid the foundation, significant research has led to the development of more sophisticated and powerful catalysts.

-

L-Proline: The original, naturally occurring catalyst. Its bifunctional nature, with a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid), is crucial for its activity.[10]

-

MacMillan Catalysts (Imidazolidinones): Developed by David MacMillan, these catalysts were designed to be highly effective in iminium ion catalysis.[9] By removing the acidic proton of proline and incorporating a rigid imidazolidinone backbone, they provide excellent stereocontrol in reactions like the Diels-Alder and Friedel-Crafts alkylation.[9][11][12]

-